molecular formula C12H10F3NO3 B2833467 3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid CAS No. 1983938-09-5

3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid

Cat. No.: B2833467
CAS No.: 1983938-09-5
M. Wt: 273.211
InChI Key: JCDHMQHQTCGJLA-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid ( 1983938-09-5) is a high-value, fluorinated indole derivative supplied for use in pharmaceutical and life sciences research. With a molecular formula of C12H10F3NO3 and a molecular weight of 273.21, this compound integrates a trifluoromethyl group with the privileged indole scaffold . The indole nucleus is a cornerstone in medicinal chemistry, known for its presence in a wide array of biologically active molecules. Indole derivatives demonstrate diverse clinical and biological applications, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial activities . The incorporation of a trifluoromethyl group, as seen in this compound, is a strategic modification in drug design. The unique properties of this group—such as high electronegativity, significant lipid solubility, and metabolic stability—can profoundly influence a molecule's bioavailability, binding affinity, and overall pharmacological profile . This compound serves as a versatile fluorinated building block for the synthesis of novel trifluoromethylated compounds. It is particularly useful for researchers exploring the development of new drug candidates, especially those aiming to incorporate a chiral tertiary α-trifluoromethyl alcohol functionality into heterocyclic systems, a structural motif that can confer unusual biological activities . As a key intermediate, it enables the creation of molecular libraries for high-throughput screening against various therapeutic targets. This product is intended for research purposes only and is not approved for human or animal use.

Properties

IUPAC Name

3,3,3-trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-19-6-2-3-7-8(5-16-9(7)4-6)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDHMQHQTCGJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid typically involves the following steps:

Chemical Reactions Analysis

3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions:

Scientific Research Applications

3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It affects various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid with key structural analogs:

Compound Name Substituents (Indole + Propanoic Acid) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 6-methoxy, 3,3,3-trifluoro 285.21 Enhanced lipophilicity; potential metabolic stability
3,3,3-Trifluoro-2-(1H-indol-3-yl)propanoic acid No methoxy, 3,3,3-trifluoro 243.18 Fluorination increases electronegativity
2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid 6-methoxy, α-amino group 234.25 Research chemical; amino group may enhance solubility
3-(6-Chloro-5-fluoro-1H-indol-3-yl)-2-acetamidopropanoic acid 6-chloro, 5-fluoro, acetamido 298.70 Halogenation may improve receptor binding
3-(3′-Hydroxyphenyl)propanoic acid Phenyl ring (non-indole), 3′-hydroxy 166.17 Anti-inflammatory, anti-diabetic activities
Key Observations:

Fluorination: The trifluoromethyl group in the target compound increases lipophilicity and resistance to enzymatic degradation compared to non-fluorinated analogs like 3-(3′-hydroxyphenyl)propanoic acid .

Functional Group Variations: Amino-substituted analogs (e.g., 2-Amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid) exhibit higher solubility due to the polar amino group . Halogenated derivatives (e.g., 6-chloro/fluoro analogs) show improved binding affinity in some biological assays .

Biological Activity

3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid (CAS No. 1993099-07-2) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C11H7F4NO2C_{11}H_{7}F_{4}NO_{2}, with a molecular weight of 261.17 g/mol. The compound features a trifluoromethyl group and an indole moiety, which are known to influence biological activity.

Cytotoxicity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation in tumor cells.

Table 1: Cytotoxic Activity Against Tumor Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Jurkat1.33Induces apoptosis and inhibits cell cycle progression
K5622.50Induces apoptosis and inhibits cell cycle progression
U9372.00Induces apoptosis and inhibits cell cycle progression
HL601.80Induces apoptosis and inhibits cell cycle progression

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer cell lines .

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in various phases (G1, S, M/G2), effectively reducing the population of proliferating cells .
  • Inhibition of Key Signaling Pathways : The compound may inhibit pathways involved in tumor growth and survival, although specific targets remain under investigation.

Case Studies

Several case studies have highlighted the potential of this compound as an anticancer agent:

  • Study on Jurkat Cells : A study demonstrated that treatment with 1.33 µM of the compound resulted in significant apoptosis in Jurkat cells after 48 hours of exposure. Flow cytometry analysis indicated a marked increase in sub-G1 populations, consistent with apoptosis .
  • Comparative Study with Doxorubicin : In a comparative study against doxorubicin (a well-known chemotherapeutic agent), this compound showed superior cytotoxicity at lower concentrations across multiple tumor cell lines .

Pharmacological Implications

The promising biological activity of this compound suggests potential applications in cancer therapy. Its ability to induce apoptosis and inhibit tumor growth positions it as a candidate for further development in anticancer drug formulation.

Q & A

Q. Critical Reaction Conditions :

  • Temperature : Maintain 0–25°C during coupling to avoid side reactions.
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield RangeReference
Indole activationNaH, DMF, 0°C, 2h60–75%
TrifluoromethylationCF3I, CuI, 50°C, 12h40–55%
Ester hydrolysis6M HCl, reflux, 4h>90%

How can researchers resolve contradictions in spectroscopic data for fluorinated indole-propanoic acid derivatives?

Advanced Research Question
Discrepancies in NMR or mass spectrometry data often arise from:

  • Stereochemical variations : Use chiral HPLC or X-ray crystallography to confirm absolute configuration.
  • Solvent effects : Compare data in deuterated DMSO vs. CDCl3, as indole NH protons exhibit solvent-dependent shifts.
  • Impurity interference : Validate purity via HPLC (>98%) and elemental analysis before spectral interpretation .

Q. Methodological Approach :

Replicate synthesis under standardized conditions.

Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.

Compare experimental X-ray diffraction angles (e.g., C–C bond lengths: ~1.54 Å) with computational models (DFT) .

What strategies optimize the biological activity screening of fluorinated indole derivatives?

Advanced Research Question
Design in vitro assays targeting specific pathways (e.g., inflammation, cancer):

  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy position, fluorination degree) and compare IC50 values.
  • Cellular uptake studies : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to track intracellular localization.
  • Metabolic stability : Assess half-life in liver microsomes to prioritize candidates with improved pharmacokinetics .

Q. Table 2: Example Bioactivity Data for Analogous Compounds

CompoundTargetIC50 (μM)Reference
3-(4-Fluoro-1H-indol-3-yl)propanoic acidCOX-20.85
6-Methoxytryptophan derivatives5-HT receptors12.3

How do fluorinated moieties influence the physicochemical properties of indole-propanoic acid derivatives?

Basic Research Question
Trifluoromethyl groups enhance:

  • Lipophilicity : Measured via logP (e.g., +0.5–1.2 increase vs. non-fluorinated analogs).
  • Metabolic resistance : Fluorine’s electronegativity reduces cytochrome P450-mediated oxidation.
  • Acidity : pKa of the propanoic acid group decreases (~2.5–3.0), affecting solubility and binding affinity .

Q. Experimental Validation :

  • Potentiometric titration : Determine pKa in aqueous buffer.
  • Partition coefficient : Use shake-flask method (octanol/water) .

What advanced techniques characterize crystallographic and electronic properties of this compound?

Advanced Research Question

  • Single-crystal X-ray diffraction : Resolve bond angles (e.g., C–S–C: ~104°) and packing motifs.
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict HOMO/LUMO energies (e.g., HOMO: −6.2 eV).
  • Spectroelectrochemistry : Correlate redox potentials with substituent effects .

How can researchers address low yields in large-scale synthesis?

Advanced Research Question

  • Catalyst optimization : Screen Pd/Cu catalysts for coupling steps to reduce byproducts.
  • Flow chemistry : Improve heat/mass transfer for exothermic reactions (e.g., trifluoromethylation).
  • Recrystallization : Use ethanol/water mixtures to enhance purity without chromatography .

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